5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a pyrimidinedione core, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring through a condensation reaction involving 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole. This intermediate is then subjected to a methylene insertion reaction to form the methylene bridge. The final step involves the cyclization of the intermediate with 1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- Phenethylamine
- 3-Methoxyphenethylamine
Uniqueness
Compared to similar compounds, 5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H21N3O2S/c1-12-6-8-16(9-7-12)23-13(2)10-15(14(23)3)11-17-18(24)21(4)20(26)22(5)19(17)25/h6-11H,1-5H3 |
InChI Key |
SFMYUAKECPGLJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N(C3=O)C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N(C3=O)C)C)C |
Origin of Product |
United States |
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